2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone coreThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the quinazolinone core or the thiophene ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.
Medicine: Preliminary studies suggest that the compound may possess therapeutic properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its medicinal potential.
Mechanism of Action
The mechanism of action of 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Studies on similar quinazolinone derivatives suggest that the compound could inhibit certain kinases or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
- 2-[(4-chlorophenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
- 2-[(4-fluorophenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The uniqueness of 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and structural features. The presence of the ethyl group on the phenyl ring and the thiophene ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness makes it an interesting subject for further research and exploration in various scientific fields.
Properties
Molecular Formula |
C20H19N3OS |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(4-ethylanilino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H19N3OS/c1-2-13-5-7-15(8-6-13)22-20-21-12-16-17(23-20)10-14(11-18(16)24)19-4-3-9-25-19/h3-9,12,14H,2,10-11H2,1H3,(H,21,22,23) |
InChI Key |
WVSIXUZOJZPXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 |
Origin of Product |
United States |
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